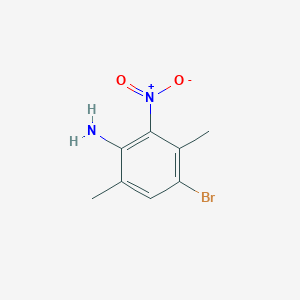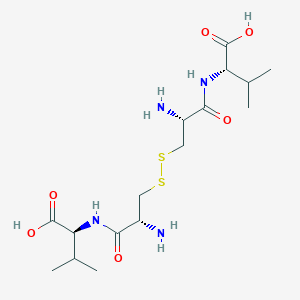
(H-Cys-Val-OH)2
Descripción general
Descripción
The compound (H-Cys-Val-OH)2 is a dipeptide consisting of two cysteine and valine residues linked by a disulfide bond. This compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (H-Cys-Val-OH)2 typically involves the formation of a disulfide bond between two molecules of cysteine-valine dipeptide. This can be achieved through oxidative dimerization of cysteine residues under controlled conditions. The reaction is usually carried out in an aqueous solution with a mild oxidizing agent such as hydrogen peroxide or iodine.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale peptide synthesis techniques. Liquid-phase peptide synthesis (LPPS) is one such method, where the peptide is synthesized in solution, allowing for better control over reaction conditions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
(H-Cys-Val-OH)2: undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under mild conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Free thiol groups.
Substitution: Thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
(H-Cys-Val-OH)2: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying disulfide bond formation and cleavage.
Biology: Investigated for its role in protein folding and stability.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of peptide-based materials and sensors
Mecanismo De Acción
The mechanism of action of (H-Cys-Val-OH)2 involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in maintaining the structural integrity of proteins and peptides. The compound can undergo redox reactions, where the disulfide bond is reduced to free thiol groups or oxidized to form sulfonic acids. These reactions are essential for various biological processes, including protein folding and signal transduction .
Comparación Con Compuestos Similares
(H-Cys-Val-OH)2: can be compared with other similar compounds such as:
(H-Gly-Cys-OH)2: Contains glycine instead of valine, leading to different structural and chemical properties.
(H-Cys-Tyr-OH)2: Contains tyrosine, which introduces aromaticity and affects the compound’s reactivity.
(H-Cys-Phe-OH)2: Contains phenylalanine, another aromatic amino acid with unique properties
This compound: is unique due to its specific combination of cysteine and valine, which provides a balance of hydrophobic and hydrophilic properties, making it particularly stable and versatile in various applications.
Propiedades
IUPAC Name |
2-[[2-amino-3-[[2-amino-3-[(1-carboxy-2-methylpropyl)amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O6S2/c1-7(2)11(15(23)24)19-13(21)9(17)5-27-28-6-10(18)14(22)20-12(8(3)4)16(25)26/h7-12H,5-6,17-18H2,1-4H3,(H,19,21)(H,20,22)(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJIFVBOMNBMRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CSSCC(C(=O)NC(C(C)C)C(=O)O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21141-84-4 | |
| Record name | N-(2-Amino-3-((2-amino-3-((1-carboxy-2-methylpropyl)amino)-3-oxopropyl)dithio)propanoyl)valine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021141844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC333715 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



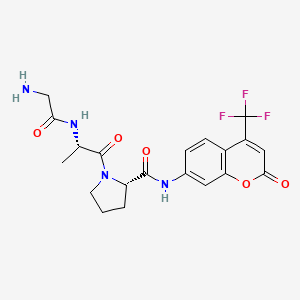
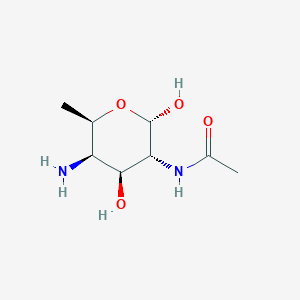
![tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1447152.png)
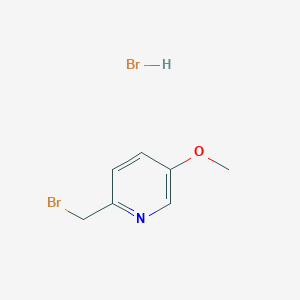


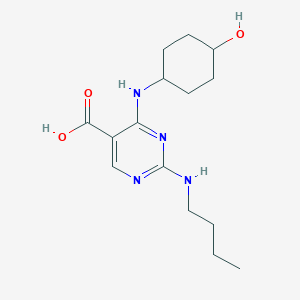
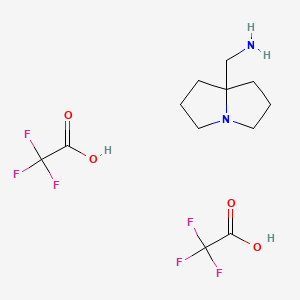
![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)
